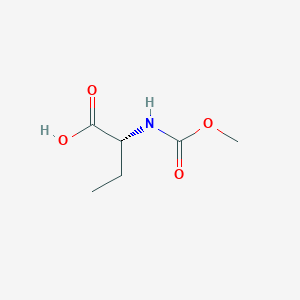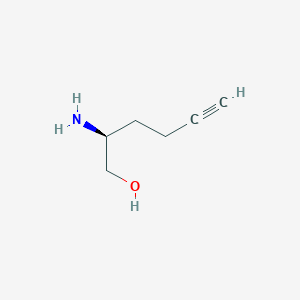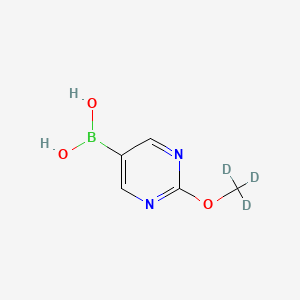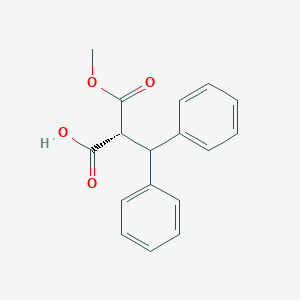
(R)-2-((Methoxycarbonyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((Methoxycarbonyl)amino)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group of butanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((Methoxycarbonyl)amino)butanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a preparation of α-aminonitriles, versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile . Another method is the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids or their derivatives by reaction of the activated carboxylic acids with diazomethane and subsequent Wolff-Rearrangement of the intermediate diazoketones .
Industrial Production Methods: Industrial production of ®-2-((Methoxycarbonyl)amino)butanoic acid often involves enzymatic methods. For example, the enzymatic preparation of R-3-aminobutyric acid using aspartase with stereoisomeric catalytic activity derived from Escherichia coli to efficiently convert butenoic acid into R-3-aminobutyric acid .
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-((Methoxycarbonyl)amino)butanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ®-2-((Methoxycarbonyl)amino)butanoic acid can yield corresponding ketones or aldehydes, while reduction can produce primary amines.
Applications De Recherche Scientifique
®-2-((Methoxycarbonyl)amino)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of peptides and other complex molecules In biology, it is utilized in the study of enzyme mechanisms and protein structureIn industry, it is used in the production of biodegradable polymers and other materials .
Mécanisme D'action
The mechanism by which ®-2-((Methoxycarbonyl)amino)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive compounds. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
®-2-((Methoxycarbonyl)amino)butanoic acid can be compared with other similar compounds such as (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides and tert-butyl amino acids . These compounds share similar structural features but differ in their reactivity and applications. For example, Fmoc amino acid azides are used as coupling agents in peptide synthesis, while tert-butyl amino acids are used in biocatalytic processes .
Conclusion
®-2-((Methoxycarbonyl)amino)butanoic acid is a versatile compound with significant applications in various fields of science and industry. Its unique structural features and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propriétés
Formule moléculaire |
C6H11NO4 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(2R)-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3-4(5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m1/s1 |
Clé InChI |
OHRXVUZLLZTQMX-SCSAIBSYSA-N |
SMILES isomérique |
CC[C@H](C(=O)O)NC(=O)OC |
SMILES canonique |
CCC(C(=O)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)

![(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B15051669.png)

![2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15051686.png)

![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]](/img/structure/B15051700.png)


![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)


